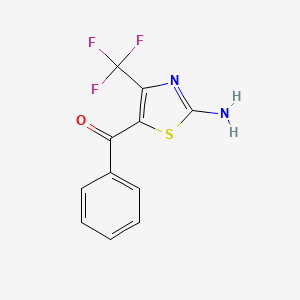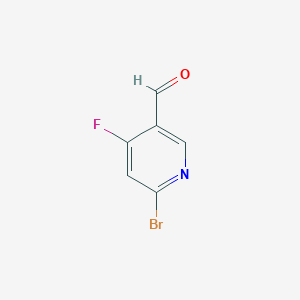
6-Bromo-4-fluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO It is a derivative of nicotinaldehyde, featuring both bromine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoronicotinaldehyde typically involves halogenation reactions. One common method is the bromination of 4-fluoronicotinaldehyde using bromine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoronicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation: The major product is 6-Bromo-4-fluoronicotinic acid.
Reduction: The major product is 6-Bromo-4-fluoronicotinalcohol.
Scientific Research Applications
6-Bromo-4-fluoronicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoronicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronicotinaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
6-Fluoronicotinaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
6-Bromo-4-fluoronicotinaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H3BrFNO |
|---|---|
Molecular Weight |
204.00 g/mol |
IUPAC Name |
6-bromo-4-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H |
InChI Key |
QJAVCBHJTGPZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






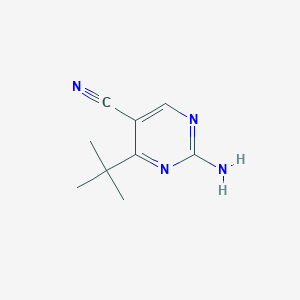
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)
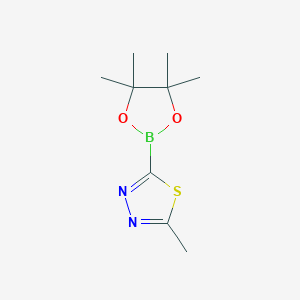
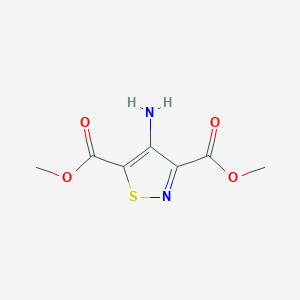

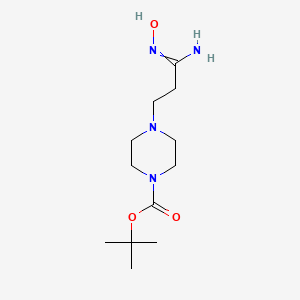
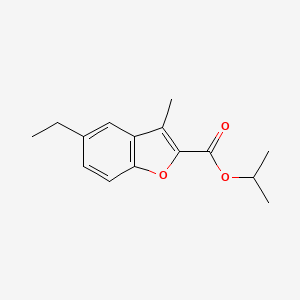
![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
